molecular formula C15H18N2O4S2 B4394135 N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide

N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide

Cat. No.: B4394135
M. Wt: 354.4 g/mol
InChI Key: FFRHEHHFUFWEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide, commonly known as E-64, is a potent cysteine protease inhibitor. It was first discovered in the 1970s and has since been extensively studied for its potential applications in scientific research. E-64 has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

Target of Action

The primary target of N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby reducing the rate of the carbon dioxide to bicarbonate conversion

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 affects the carbon dioxide and bicarbonate equilibrium in the body. This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and oxygen in the blood .

Result of Action

The molecular and cellular effects of N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide’s action depend on the specific physiological context. By inhibiting Carbonic Anhydrase 2, the compound can potentially affect various physiological processes, including respiration and pH regulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide. For instance, the compound is insoluble in water , which could affect its distribution and action in the body. Additionally, the compound’s reactivity profile suggests that it can react with azo and diazo compounds to generate toxic gases . These and other environmental factors should be considered when studying the compound’s mechanism of action.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-3-16-22(18,19)14-10-6-13(7-11-14)17-23(20,21)15-8-4-12(2)5-9-15/h4-11,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRHEHHFUFWEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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